molecular formula C26H23ClO3 B11589948 (2E)-2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one

(2E)-2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11589948
M. Wt: 418.9 g/mol
InChI Key: QUTXDJNVDXOKAP-XSFVSMFZSA-N
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Description

(2E)-2-({3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is a complex organic compound with a unique structure that includes a chlorinated phenoxy group, a methoxyphenyl group, and a tetrahydronaphthalenone core

Preparation Methods

The synthesis of (2E)-2-({3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with a suitable alkylating agent to form the phenoxy intermediate.

    Methoxylation: The phenoxy intermediate is then subjected to methoxylation using a methoxy group donor under specific reaction conditions.

    Formation of the Tetrahydronaphthalenone Core: The final step involves the cyclization of the methoxylated intermediate with a suitable reagent to form the tetrahydronaphthalenone core.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

(2E)-2-({3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E)-2-({3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-2-({3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

(2E)-2-({3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can be compared with similar compounds such as dichloroanilines and other chlorinated phenoxy derivatives These compounds share some structural similarities but differ in their specific functional groups and overall structure

Similar compounds include:

Properties

Molecular Formula

C26H23ClO3

Molecular Weight

418.9 g/mol

IUPAC Name

(2E)-2-[[3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl]methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C26H23ClO3/c1-17-13-22(10-11-24(17)27)30-16-21-15-18(7-12-25(21)29-2)14-20-9-8-19-5-3-4-6-23(19)26(20)28/h3-7,10-15H,8-9,16H2,1-2H3/b20-14+

InChI Key

QUTXDJNVDXOKAP-XSFVSMFZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)/C=C/3\CCC4=CC=CC=C4C3=O)OC)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=C3CCC4=CC=CC=C4C3=O)OC)Cl

Origin of Product

United States

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